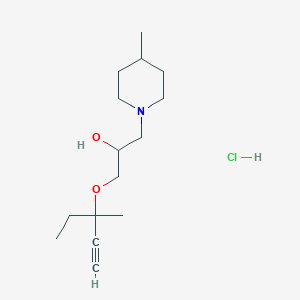![molecular formula C13H13N5O3 B2365672 [7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid CAS No. 1338666-46-8](/img/structure/B2365672.png)
[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[7-(3-Propyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid, also known as PTAC, is a novel compound that has been synthesized and studied for its potential applications in scientific research. PTAC belongs to the class of heterocyclic compounds and has shown promising results in various research studies.
Scientific Research Applications
Synthesis and Biological Properties
Synthesis and Biological Assessment : A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including compounds with a 1,2,4-oxadiazol cycle, has been developed. This synthesis produces diverse analogs that have been structurally validated and assessed for pharmacological activity (Karpina et al., 2019).
Antimicrobial Activity : Research on 1,2,4-triazoles originating from isonicotinic acid hydrazide revealed that the synthesized compounds showed varying degrees of antimicrobial activity, highlighting the potential application of these compounds in antimicrobial treatments (Bayrak et al., 2009).
Aldose Reductase Inhibitors : Some 1,2,4-oxadiazol-5-yl-acetic acids were synthesized and tested as aldose reductase inhibitors. Notably, the lead compound demonstrated significant in vivo activity in preventing cataract development in a rat model, showing its potential for therapeutic applications (La Motta et al., 2008).
Synthesis and Antimicrobial Activity of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-oxadiazoles, revealed their antimicrobial potential, indicating the importance of these compounds in developing new antimicrobial agents (Taha & El-Badry, 2007).
Molecular Structure and Characterization
Structural Features and Theoretical Studies : The molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using X-ray diffraction and spectroscopy. Theoretical calculations further supported the structural data, offering insights into the compound's properties (Gumus et al., 2018).
Conformational Polymorphs : A study on 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlighted the existence of two polymorphic forms with distinct molecular and crystal structures. This research provides a deeper understanding of the structural diversity and stability of such compounds (Shishkina et al., 2021).
properties
IUPAC Name |
2-[7-(3-propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-2-3-9-14-13(21-17-9)8-4-5-18-10(6-8)15-16-11(18)7-12(19)20/h4-6H,2-3,7H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXNACMVIAZPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)




![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)




